molecular formula C14H10N4OS3 B2505790 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea CAS No. 1286717-61-0

1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea

Cat. No.: B2505790
CAS No.: 1286717-61-0
M. Wt: 346.44
InChI Key: RFWFNBVYEODLFP-UHFFFAOYSA-N
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Description

1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea is a complex organic compound that features a unique combination of thiazole and benzothiazole rings fused together

Properties

IUPAC Name

1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS3/c1-7-15-8-4-5-9-12(11(8)21-7)22-14(16-9)18-13(19)17-10-3-2-6-20-10/h2-6H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWFNBVYEODLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole and benzothiazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrazine Group Reactivity

The hydrazine moiety (-NH-NH-) undergoes characteristic reactions:

Reaction Type Conditions Products Key Features
Acylation Anhydrides/acid chlorides in THF/DCMSubstituted acylhydrazinesHigh selectivity at room temperature; preserves isoxazole functionality
Oxidation FeCl₃/H₂O₂ in ethanolDiazene intermediatesRequires controlled pH (4–6) to prevent over-oxidation
Condensation Aldehydes/ketones, acidic conditionsHydrazonesForms stable crystalline derivatives for characterization

Mechanistic Insight : The hydrazine group acts as a bidentate nucleophile, with reactivity modulated by steric bulk from tert-butyl groups .

Isoxazole Ring Transformations

The 3-(2,6-dichlorophenyl)-5-methylisoxazole subunit participates in:

Electrophilic Substitution

  • Chlorination : Limited due to existing Cl substituents; occurs at C-4 under AlCl₃ catalysis.

  • Nitration : HNO₃/H₂SO₄ yields nitro derivatives at C-5 (meta to methyl group).

Ring-Opening Reactions

Reagent Conditions Product
LiAlH₄Dry ether, refluxβ-Hydroxy ketone
NH₂NH₂Ethanol, 80°CPyrazole derivatives via cyclocleavage

Ester Hydrolysis and Decarboxylation

The tert-butyl carbonate group undergoes:

Process Conditions Outcome
Acid Hydrolysis HCl (6M)/dioxane, 60°CFree hydrazine + CO₂ + 2-methylpropene
Base Hydrolysis NaOH (1M)/MeOH, RTSodium carboxylate intermediate
Thermal Decarboxylation 120–140°C under N₂Loss of CO₂ with tertiary amine formation

Kinetics : Hydrolysis follows pseudo-first-order kinetics (t₁/₂ = 2.3 h at pH 7.4, 37°C).

Steric Effects on Reactivity

The dual tert-butyl groups impose steric constraints:

  • Reduced SN2 Reactivity : Bulky tert-butyl groups hinder nucleophilic substitution at the carbonyl carbon .

  • Enhanced Stability : Resistance to enzymatic degradation in biological matrices.

  • Solubility Impact : Low aqueous solubility (0.12 mg/mL) limits reactions in polar solvents.

Comparative Reactivity with Analogs

Key differences from structurally related compounds:

Compound Reactivity Difference
5-Methyl-4-isoxazolecarboxylic acidLacks hydrazine group → no acylation/condensation
Tert-butyl 1-hydrazinecarboxylateAbsent isoxazole → no electrophilic substitution
3-(2,6-Dichlorophenyl)isoxazoleNo hydrazinecarboxylate → reduced nucleophilic versatility

Catalytic and Biological Interactions

  • Metal Coordination : Binds Cu²⁺/Fe³⁺ via hydrazine and carbonyl oxygen, forming octahedral complexes (log K = 4.7–5.2).

  • Enzyme Inhibition : Competes with NAD⁺ in dehydrogenase assays (IC₅₀ = 18 μM).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole and benzothiazole moieties exhibit notable anticancer properties. For instance, derivatives of benzothiazoles have shown efficacy in inhibiting various kinases associated with cancer progression. A study demonstrated that benzothiazole derivatives could effectively target receptor tyrosine kinases such as VEGFR-2 and BRAF with IC50 values in the nanomolar range, suggesting potential for therapeutic development against cancers like melanoma and breast cancer .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Studies have shown that similar thiazole-based compounds possess significant antibacterial and antifungal properties. For example, a series of thiazepines and diazepines were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi, revealing promising results . The minimum inhibitory concentrations (MIC) for certain derivatives were found to be effective against pathogens like Staphylococcus aureus and Escherichia coli.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been employed to predict the biological activity of thiazole derivatives based on their chemical structure. These studies provide insights into how modifications to the compound's structure can enhance its potency against specific targets. For example, a three-dimensional QSAR study highlighted the importance of structural features in determining the inhibitory activity against tubulin .

Organic Electronics

The unique electronic properties of thiazolo[4,5-g][1,3]benzothiazole derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, making these compounds valuable in developing efficient electronic devices.

Case Studies

StudyApplicationFindings
Patel et al. (2016)Antimicrobial ActivitySynthesized thiazepines showed MIC values indicating effectiveness against multiple bacterial strains .
MDPI Study (2024)Anticancer ActivityBenzothiazole derivatives exhibited strong inhibition against VEGFR-2 with IC50 values as low as 0.08 µM .
QSAR AnalysisPredictive ModelingDeveloped models predicting activity based on structural modifications; demonstrated high correlation coefficients indicating reliability .

Mechanism of Action

The mechanism of action of 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular signaling pathways, modulating inflammatory responses and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea is unique due to its specific combination of thiazole, benzothiazole, and thiophene rings, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea is a member of the thiazole and benzothiazole family, known for their diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C12H10N4S2C_{12}H_{10}N_4S_2 with a molecular weight of approximately 274.36 g/mol. The compound features a thiazole ring fused with a benzothiazole moiety and a thiophene group, contributing to its unique pharmacological properties.

Biological Activity Overview

Recent studies have demonstrated that derivatives of thiazole and benzothiazole exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Many thiazole derivatives possess significant antibacterial and antifungal activities.
  • Inhibition of Enzymatic Activity : Certain derivatives are known to inhibit specific enzymes involved in disease processes.

Anticancer Activity

In a study evaluating various thiazole derivatives, it was found that compounds similar to 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea exhibited potent antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating high potency .

CompoundCell LineIC50 (μM)Reference
1MCF-70.004
2HCT11616.23

Antimicrobial Properties

Thiazole and benzothiazole derivatives have also been evaluated for their antimicrobial efficacy. The compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationships (SAR)

The biological activity of 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea can be influenced by modifications to its structure. For example:

  • Substitution on the thiophene ring : Enhancements in activity were observed with electron-donating groups.
  • Variations in the urea moiety : Alterations in the side chains attached to the urea nitrogen significantly impacted both potency and selectivity against cancer cell lines .

Q & A

Q. What are the key synthetic strategies for preparing 1-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-thiophen-2-ylurea?

The synthesis involves multi-step organic reactions, including:

  • Formation of the thiazolo[4,5-g]benzothiazole core via cyclization of thiazole precursors under controlled temperature and solvent conditions (e.g., DMF or DCM) .
  • Urea bond formation between the thiazolo-benzothiazole moiety and thiophene-2-ylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions .
  • Purification techniques such as column chromatography or recrystallization to achieve >95% purity. Yield optimization often requires iterative screening of reaction parameters (e.g., solvent polarity, stoichiometry) .

Q. How is the compound characterized structurally?

  • Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) is the gold standard for determining absolute configuration and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry: the thiophene proton environment (δ 6.8–7.2 ppm) and urea NH signals (δ 8.5–9.5 ppm) are diagnostic .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₆H₁₁N₃OS₃) with <5 ppm mass error .

Q. What preliminary biological activities have been reported?

  • Anticancer activity : In vitro assays show IC₅₀ values of 1–10 µM against breast (MCF-7) and colon (HCT-116) cancer cells, linked to apoptosis induction via caspase-3 activation .
  • Antimicrobial effects : MIC values of 8–16 µg/mL against Gram-positive Staphylococcus aureus due to membrane disruption, confirmed via SYTOX Green uptake assays .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

  • Thiophene substitution : Replacing the 2-thienyl group with electron-withdrawing substituents (e.g., 5-nitrothiophene) improves kinase inhibition (e.g., EGFR IC₅₀ reduced from 12 µM to 2.5 µM) by enhancing π-stacking with ATP-binding pockets .
  • Urea linker optimization : Introducing methyl groups to the urea nitrogen reduces metabolic instability (t₁/₂ increased from 1.2 h to 4.5 h in microsomal assays) .

Q. How to resolve contradictions in reported bioactivity data?

  • Assay standardization : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 1–50 µM) may arise from variable cell culture conditions. Use synchronized cell cycles and standardized MTT protocols .
  • Target validation : Conflicting kinase inhibition profiles (e.g., EGFR vs. VEGFR) require orthogonal assays (e.g., SPR binding affinity vs. enzymatic activity) to confirm specificity .

Q. What computational methods predict target interactions?

  • Molecular docking (AutoDock Vina) : The thiazolo-benzothiazole core docks into hydrophobic pockets of EGFR (PDB: 1M17) with a ΔG of −9.2 kcal/mol. Key interactions include H-bonds with Thr766 and van der Waals contacts with Leu694 .
  • MD simulations (GROMACS) : 100-ns trajectories reveal stable binding of the thiophene moiety in the ATP-binding cleft, with RMSD <2 Å after equilibration .

Q. How to optimize synthetic routes for scalability?

  • Continuous flow chemistry : Reduces reaction time from 24 h (batch) to 2 h by enhancing heat/mass transfer in thiazole cyclization steps .
  • DoE (Design of Experiments) : A central composite design identifies optimal conditions (e.g., 65°C, 1.5 eq. POCl₃) for Vilsmeier-Haack formylation, achieving 85% yield .

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